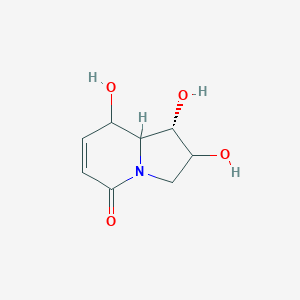

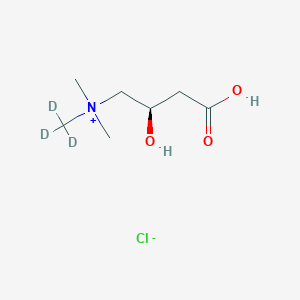

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione derivatives often involves starting from 3-sulfolene, followed by epoxidation and the opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Hydroxyl analogues can be obtained through cis-hydroxylation, with the hydroxyl groups subsequently converted to acetate (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques, including X-ray diffraction. This has allowed for the determination of their exact structures and the understanding of their stereochemistry, which is crucial for their reactivity and potential applications (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).

Chemical Reactions and Properties

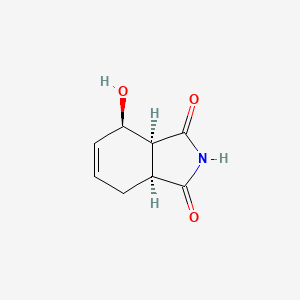

These derivatives undergo various chemical reactions, including ring-opening cyclizations and the formation of cyclic diimides under solvent-free conditions using microwaves. Such reactions are facilitated by the presence of montmorillonite K-10, leading to high yields and desirable products (Habibi & Marvi, 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis of Polysubstituted Isoindole-1,3-dione Analogues

Research by Tan et al. (2014) outlines the synthesis of new polysubstituted isoindole-1,3-dione analogues from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione, including the preparation of epoxide and tricyclic derivatives. These derivatives were synthesized through various chemical reactions, including epoxidation, cis-hydroxylation followed by acetylation, and addition under microwave irradiation, with structures confirmed by X-ray diffraction analysis Tan et al., 2014.

Solvent-Free Synthesis under Microwave Irradiation

Habibi and Marvi (2005) demonstrated the synthesis of cis-3a,4,7,7a-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides using montmorillonite K-10 under microwave irradiation and solvent-free conditions. This approach yielded high-quality products characterized by elemental analysis and spectroscopy Habibi & Marvi, 2005.

Structural and Theoretical Study of Novel Derivatives

Tan et al. (2020) conducted structural and theoretical studies on novel norcantharidine derivatives, including a derivative of the compound . These studies provided insights into supramolecular interactions, crystal structures, and the impact of noncovalent interactions on molecular packing and isomorphism, highlighting the complexity of structural relationships in these compounds Tan et al., 2020.

Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis

Another study by Tan et al. (2016) focused on synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene, employing epoxidation and nucleophile-mediated epoxide opening reactions. This research further expanded the range of derivatized compounds available for various scientific applications Tan et al., 2016.

Eigenschaften

IUPAC Name |

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1,3-6,10H,2H2,(H,9,11,12)/t4-,5+,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJWDNXRMUBJJU-JKUQZMGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C2C1C(=O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]([C@@H]2[C@H]1C(=O)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)

![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)